molecular formula C12H11BrF2N2O2 B2792571 Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-44-1

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2792571
CAS RN: 2451256-44-1
M. Wt: 333.133
InChI Key: VGGUNXTVWCOKIX-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 319.11 . It is a solid substance stored at ambient temperature . The IUPAC name for this compound is ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

This compound has a boiling point of 135-137 degrees Celsius . It is a solid at room temperature and is stored under ambient conditions .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of experiments. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants. In vivo studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants, as well as the activity of enzymes involved in the synthesis of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

The use of ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate in laboratory experiments has several advantages and limitations. The main advantage of this compound is its ability to inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants. This compound is also relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is relatively expensive and can be difficult to synthesize. Additionally, this compound can be toxic if handled improperly.

Future Directions

The future directions for the use of ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate include further studies of its biochemical and physiological effects on biological systems, as well as its potential use as a therapeutic agent. Additionally, this compound could be further studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants, as well as its potential use in the development of new drugs and treatments. Finally, further studies could be conducted to explore the potential of this compound as a fluorescent dye and its ability to bind to specific proteins and nucleic acids.

Synthesis Methods

The synthesis of 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester can be achieved through a variety of methods. The most common method involves the reaction of 2-bromo-6-methylimidazo[1,2-a]pyridine with ethyl difluoromethylsulfonate in the presence of a base. This reaction produces the desired product in high yields.

Scientific Research Applications

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a fluorescent dye in the study of biological systems, as a synthetic intermediate in the production of other compounds, and as an inhibitor of enzymes. It has also been used in studies of the effects of various drugs on biological systems, as well as in studies of the effects of environmental pollutants on biological systems.

Safety and Hazards

The compound is classified as having Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . These classifications indicate that the compound can cause respiratory irritation, skin irritation, and serious eye irritation.

properties

IUPAC Name

ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-7(13)4-6(2)5-17(9)11/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUNXTVWCOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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